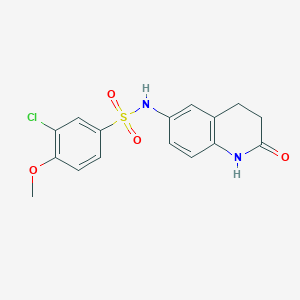![molecular formula C19H20N4O3S B3008056 1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1210316-92-9](/img/structure/B3008056.png)
1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone, commonly known as BISPE, is a chemical compound that has gained significant attention in the scientific research community due to its potential in various fields. BISPE is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Antiviral Activity
A study focused on the synthesis, structure, and evaluation of new 5-substituted piperazinyl-4-nitroimidazole derivatives for their anti-HIV activity. These compounds, developed as non-nucleoside reverse transcriptase inhibitors, underwent in vitro testing to determine their effectiveness against HIV-1 and HIV-2 in MT-4 cells (Al-Masoudi et al., 2007).
Antimicrobial and Antimalarial Activity
Another research elaborates on the synthesis of sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were evaluated for their antimicrobial activity against gram-positive and gram-negative bacteria, showcasing significant antifungal and antimalarial activities (Bhatt et al., 2016).
Antibacterial, Antifungal, and Cytotoxic Activities
A series of azole-containing piperazine derivatives were designed and synthesized, showing moderate to significant in vitro antibacterial and antifungal activities. Among these compounds, some demonstrated remarkable broad-spectrum antimicrobial efficacy against tested strains, along with notable cytotoxic activities against the PC-3 cell line (Gan et al., 2010).
Electrochemical Synthesis Applications
Electrochemical synthesis research describes the oxidation of related compounds in the presence of nucleophiles, leading to the creation of new arylthiobenzazoles and exploring mechanisms for oxidative reactions. This study highlights the potential of electrochemical methods in synthesizing complex organic compounds (Amani & Nematollahi, 2012).
Anticancer Activity
Compounds within this chemical family have also been synthesized and characterized for their potential anticancer activities. By evaluating these compounds against specific cancer cell lines, researchers aim to identify new therapeutic agents (Rajkumar et al., 2014).
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, such as this one, have been reported to show a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, contributing to their diverse biological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Properties
IUPAC Name |
1-[4-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-14(24)15-6-8-16(9-7-15)27(25,26)23-12-10-22(11-13-23)19-20-17-4-2-3-5-18(17)21-19/h2-9H,10-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIXFQYYOLPBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
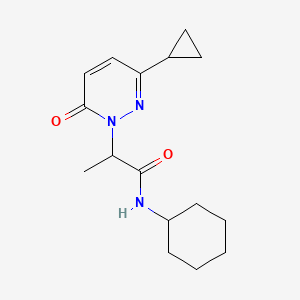

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B3007979.png)
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007980.png)
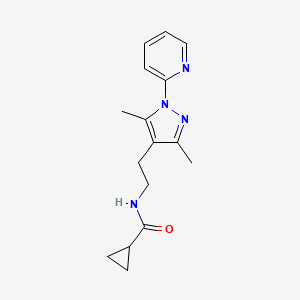
![2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B3007982.png)
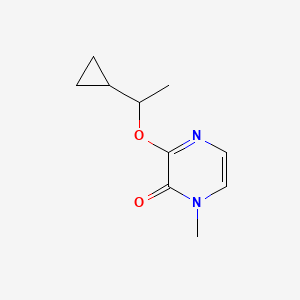
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3007986.png)
![(3aR,5R,6S,6aR)-5-[(Dimethylamino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3007987.png)

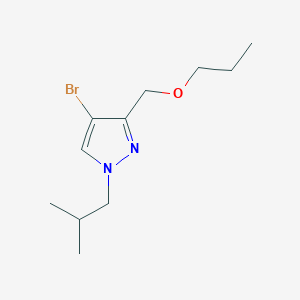
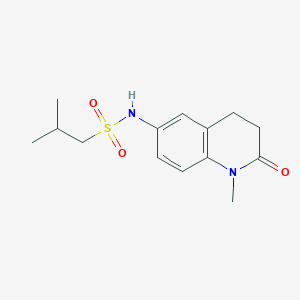
![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3007994.png)
